Chemical structure and CAS number for Ethyl 3-methyl-2-methylenebutanoate
Chemical structure and CAS number for Ethyl 3-methyl-2-methylenebutanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 3-methyl-2-methylenebutanoate, a valuable intermediate in organic synthesis. While the systematic IUPAC name for this compound is Ethyl 2-isopropylacrylate, this guide will refer to it by the requested name. This document details its chemical structure, physicochemical properties, and provides insights into its synthesis. Due to the limited availability of extensive biological pathway data directly involving this specific ester, this guide also presents relevant synthetic pathways and experimental protocols for its preparation and similar compounds, which are crucial for its application in research and development.
Chemical Structure and Identification
The chemical compound referred to as Ethyl 3-methyl-2-methylenebutanoate is more systematically named Ethyl 2-isopropylacrylate. The name "Ethyl 3-methyl-2-methylenebutanoate" suggests a butanoate backbone with a methyl group at the third position and a methylene (B1212753) group at the second position, which accurately describes the same structure.
Chemical Structure:
Molecular Formula: C₈H₁₄O₂
CAS Number: 68834-46-8[1][2][3]
Synonyms: Ethyl 2-isopropylacrylate, 3-Methyl-2-methylenebutanoic acid ethyl ester[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-methyl-2-methylenebutanoate is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various solvents and temperature conditions.
| Property | Value | Reference |
| Molecular Weight | 142.2 g/mol | [4] |
| Boiling Point | 148-150 °C (at 685 Torr) | [1] |
| Density | 0.8950 g/cm³ | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Temperature | 2-8°C, sealed, away from moisture and light | [1] |
| InChI | InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3 | [1] |
Synthesis and Experimental Protocols
The synthesis of α,β-unsaturated esters like Ethyl 3-methyl-2-methylenebutanoate is a cornerstone of organic chemistry, with applications in the production of polymers and fine chemicals. Below are detailed experimental protocols for the synthesis of related and structurally similar compounds, which can be adapted for the synthesis of the target molecule.
Synthesis of α-(Hydroxymethyl)acrylates: A Precursor to Methylene Esters
A common strategy for synthesizing α-methylene esters involves the preparation of an α-(hydroxymethyl)acrylate intermediate, followed by elimination or substitution.
Experimental Protocol: Synthesis of Ethyl α-(hydroxymethyl)acrylate
This protocol is based on the reaction of triethyl phosphonoacetate with formaldehyde (B43269).
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Materials:
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Paraformaldehyde
-
1 N Phosphoric acid
-
Water
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Triethyl phosphonoacetate
-
Potassium carbonate
-
Diethyl ether
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
A clear aqueous solution of formaldehyde is prepared by heating paraformaldehyde (1.6 mol), 1 N phosphoric acid (4 mL), and water (110 mL) at 90°C for 1.5 hours. The solution is then cooled to room temperature.
-
Triethyl phosphonoacetate (0.4 mol) is added to a four-necked, round-bottomed flask and the formaldehyde solution is added with stirring at 1000 rpm.
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A solution of potassium carbonate (0.44 mol) in water (60 mL) is added slowly over 50 minutes, maintaining the temperature at 35–40°C.
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After the addition is complete, stirring is continued for 5 minutes at 40°C.
-
The reaction mixture is rapidly cooled to room temperature using an ice bath, and diethyl ether (200 mL) and brine (150 mL) are added.
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The mixture is decanted and the aqueous layer is extracted with three 100-mL portions of ether.
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The combined organic layers are washed with two 100-mL portions of brine and dried over magnesium sulfate.
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The solvents are evaporated under reduced pressure, and the remaining oil is distilled to yield ethyl α-(hydroxymethyl)acrylate.[5]
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Conversion to α-(Bromomethyl)acrylate and Subsequent Reactions
The hydroxyl group of the α-(hydroxymethyl)acrylate can be converted to a leaving group, such as a bromide, to facilitate further reactions.
Experimental Protocol: Synthesis of Ethyl α-(bromomethyl)acrylate
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Materials:
-
Ethyl α-(hydroxymethyl)acrylate
-
Dry ether
-
Phosphorus tribromide
-
Hexane
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
-
Procedure:
-
A solution of ethyl α-(hydroxymethyl)acrylate (0.26 mol) in dry ether (250 mL) is cooled to -10°C in a four-necked, round-bottomed flask.
-
Phosphorus tribromide (0.12 mol) is added slowly over 15 minutes.
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The temperature is allowed to rise to 20°C, and stirring is continued for 3 hours.
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Water (150 mL) is added at -10°C, and the mixture is extracted with three 50-mL portions of technical-grade hexane.
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The organic phase is washed twice with a saturated sodium chloride solution (50 mL) and dried over magnesium sulfate.
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The solvents are removed under reduced pressure, and the remaining oil is distilled to give ethyl α-(bromomethyl)acrylate.[6]
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Logical Relationships in Synthesis
The synthesis of Ethyl 3-methyl-2-methylenebutanoate and related compounds can be visualized as a series of logical steps, starting from common precursors. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for α-methylene esters.
Potential Applications in Drug Development and Research
While specific biological activities of Ethyl 3-methyl-2-methylenebutanoate are not extensively documented, its structural motif as an α,β-unsaturated ester is present in numerous biologically active molecules and is a key building block in medicinal chemistry.
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Michael Acceptor: The electron-withdrawing ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This reactivity is a double-edged sword; it can be harnessed for covalent drug design but also poses a risk for toxicity.
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Monomer for Polymer Synthesis: This compound can be used in the synthesis of polymers with potential applications in drug delivery systems, biomaterials, and medical devices. The properties of the resulting polymer can be tailored by copolymerization with other monomers.
The following diagram illustrates the logical relationship of its potential roles in drug development.
Caption: Potential roles in drug development.
Conclusion
Ethyl 3-methyl-2-methylenebutanoate, or Ethyl 2-isopropylacrylate, is a chemical compound with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and synthetic methodologies. For researchers and professionals in drug development, understanding the synthesis and reactivity of such building blocks is paramount for the innovation of new materials and therapeutic agents. The provided experimental protocols and logical diagrams serve as a foundational resource for further investigation and application of this versatile molecule.
References
- 1. ethyl 2-isopropyl-acrylate CAS#: 68834-46-8 [m.chemicalbook.com]
- 2. ethyl 2-isopropyl-acrylate | 68834-46-8 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ethyl 2-isopropyl-acrylate_åå·¥ç¾ç§ [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
